N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide literature review
N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide literature review
An In-Depth Technical Guide to N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide: Synthesis, Characterization, and Predicted Biological Profile
Introduction and Structural Analysis
N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide is a chiral, substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for three-dimensional diversification.[1][2] A literature survey reveals a scarcity of research directly focused on N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide, suggesting its status as a novel or underexplored chemical entity. This guide, therefore, provides a predictive overview of its synthesis, potential biological activities, and recommended experimental evaluation, drawing upon established principles of medicinal chemistry and the known properties of structurally related analogs.
The structure of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide features several key functional groups that are anticipated to govern its physicochemical and pharmacological properties:
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Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom, which can act as a basic center and a scaffold for substituent attachment.[1][2]
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N-ethyl Carboxamide at Position 1: This group introduces a hydrogen bond donor (N-H) and acceptor (C=O), potentially facilitating interactions with biological targets. The ethyl group adds a degree of lipophilicity.
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Hydroxymethyl Group at Position 2: This substituent introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. The primary alcohol is a hydrogen bond donor and acceptor, which can influence solubility and target binding. The proximity of the hydroxymethyl and carboxamide groups may allow for intramolecular hydrogen bonding, influencing the compound's conformation.
Given the prevalence of the piperidine scaffold in neuroactive and other therapeutic agents, N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide represents an interesting candidate for further investigation.[1][3]
Proposed Synthesis
A plausible and efficient synthesis of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide can be envisioned starting from commercially available ethyl piperidine-2-carboxylate. The following multi-step protocol is proposed based on standard organic chemistry transformations.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Protocol
Step 1: Reduction of Ethyl piperidine-2-carboxylate to (Piperidin-2-yl)methanol
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To a stirred solution of ethyl piperidine-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
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Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate under reduced pressure to yield (piperidin-2-yl)methanol, which can be used in the next step without further purification.
Step 2: Carbamoylation of (Piperidin-2-yl)methanol to Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate
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Dissolve the crude (piperidin-2-yl)methanol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM).
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Cool the solution to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford ethyl 2-(hydroxymethyl)piperidine-1-carboxylate.[4]
Step 3: Amidation to N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide
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To a solution of ethyl 2-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as THF, add an excess of a 2M solution of ethylamine in THF.
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Heat the reaction mixture in a sealed tube at 60-80 °C for 24-48 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ethylamine.
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Purify the resulting crude product by column chromatography on silica gel to yield N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide.
Predicted Biological Activity and Therapeutic Potential
The biological profile of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide is not documented. However, by examining the activities of structurally related piperidine carboxamides, we can hypothesize its potential therapeutic applications. The piperidine carboxamide moiety is a key feature in a variety of biologically active compounds.
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Antimalarial Activity: A series of piperidine carboxamides has been identified as potent and reversible proteasome inhibitors with activity against Plasmodium falciparum.[5] The optimization of these compounds involved modifications to the carboxamide and substituents on the piperidine ring, suggesting that N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide could be explored as a starting point for novel antimalarial agents.
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Neuroleptic and Antidepressant Properties: The piperazine ring, a close structural relative of piperidine, is a common scaffold in neuroactive agents.[6] Compounds containing a piperazine carboxamide have been investigated for antidepressant and neuroleptic effects.[6] Given that piperidine derivatives are also prevalent in drugs targeting the central nervous system (CNS), such as those for schizophrenia and anxiety, this is a plausible area of investigation.[3]
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Antihypertensive Activity: Certain 1-alkyl-piperidine-4-carboxamide derivatives have been synthesized and evaluated as inhibitors of T-type calcium channels, showing potential as antihypertensive agents.[7] This suggests that the N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide scaffold could be explored for cardiovascular applications.
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Anticancer Properties: Some piperidine derivatives have shown potential as anticancer agents.[8][9] For instance, certain aminoethyl-substituted piperidines act as σ1 receptor ligands with antiproliferative effects.[9]
The chirality of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide is a critical aspect, as the (R) and (S) enantiomers are likely to exhibit different biological activities and potencies. Stereoselective synthesis or chiral separation would be essential for a thorough pharmacological evaluation.
Proposed Experimental Workflows
Chemical Characterization and Biological Screening Workflow
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. molcore.com [molcore.com]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | 816456-44-7 [smolecule.com]
- 7. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 1-benzoyl-N-[2-hydroxy-2-(2-methylphenyl)ethyl]piperidine-2-carboxamide [smolecule.com]
- 9. d-nb.info [d-nb.info]
